4-(3-フルオロフェニル)ピペリジン-4-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

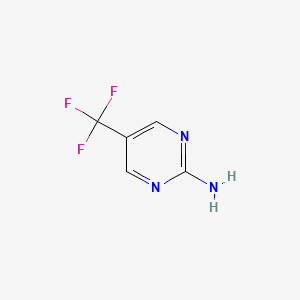

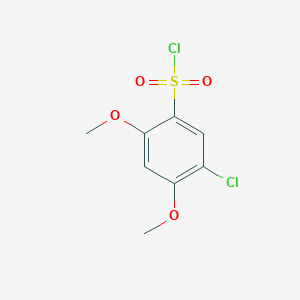

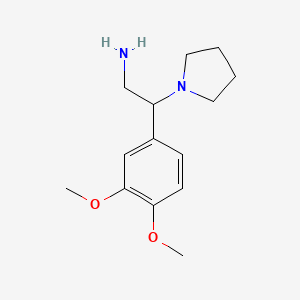

“4-(3-Fluorophenyl)piperidin-4-ol” is a biochemical used for proteomics research . It has a molecular formula of C11H14FNO and a molecular weight of 195.23 .

Synthesis Analysis

Piperidones, such as “4-(3-Fluorophenyl)piperidin-4-ol”, are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts like Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt are employed in these reactions .Molecular Structure Analysis

The molecular structure of “4-(3-Fluorophenyl)piperidin-4-ol” consists of a piperidine ring attached to a fluorophenyl group . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis

Piperidones, including “4-(3-Fluorophenyl)piperidin-4-ol”, have been found to possess various biological activities such as antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties . These properties are determined by their stereochemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Fluorophenyl)piperidin-4-ol” include a molecular weight of 195.23 and a molecular formula of C11H14FNO . More detailed properties can be found in databases like PubChem .科学的研究の応用

プロテオミクス研究

“4-(3-フルオロフェニル)ピペリジン-4-オール”は、プロテオミクス研究における生化学物質として使用されています . プロテオミクスは、タンパク質、特にその構造と機能の大規模な研究です。この化合物は、タンパク質相互作用の研究、修飾されたタンパク質の特定、タンパク質ダイナミクスの理解に使用できます。

HIV治療研究

“4-(3-フルオロフェニル)ピペリジン-4-オール”を含む、一連の新しいピペリジン-4-オール誘導体は、HIVの潜在的な治療のために設計、合成、評価されました . これらの化合物は、効率的な合成経路によって優れた収率で得られ、1H NMR、13C NMR、MS、および元素分析によって特徴付けられています .

抗酸化研究

“4-(3-フルオロフェニル)ピペリジン-4-オール”を含む、ピペリジンベースの化合物は、コショウ科の植物に見られ、強力な抗酸化作用を示します . これは、“4-(3-フルオロフェニル)ピペリジン-4-オール”が、抗酸化研究に潜在的に使用できることを示唆しています。

創薬

そのピペリジン核を考えると、“4-(3-フルオロフェニル)ピペリジン-4-オール”は、創薬の分野で潜在的に使用できます . ピペリジン核は、さまざまな治療薬の主要な構造成分であり、医薬品化学においてしばしば新しい薬物の薬物動態特性を改善するために使用されます。

作用機序

Target of Action

The primary target of 4-(3-Fluorophenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by acting as an antagonist . It is believed that the compound contains a basic nitrogen atom which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor and prevents HIV-1 from entering the cell .

Biochemical Pathways

The primary biochemical pathway affected by 4-(3-Fluorophenyl)piperidin-4-ol is the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the disease .

Pharmacokinetics

The molecular weight of the compound is195.23 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of the action of 4-(3-Fluorophenyl)piperidin-4-ol is the inhibition of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the virus from infecting cells, thereby potentially slowing the progression of the disease .

将来の方向性

The future directions for “4-(3-Fluorophenyl)piperidin-4-ol” could involve further exploration of its biological activities and potential applications in medical and pharmaceutical research. This could include studying its effects on various types of cancers and other diseases, as well as its interactions with other compounds .

生化学分析

Biochemical Properties

4-(3-Fluorophenyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with several key enzymes and proteins, including the chemokine receptor CCR5. The interaction with CCR5 is particularly noteworthy as it involves a strong salt-bridge interaction between the basic nitrogen atom of the piperidine ring and the receptor. Additionally, the presence of lipophilic groups in 4-(3-Fluorophenyl)piperidin-4-ol enhances its binding affinity to the receptor .

Cellular Effects

The effects of 4-(3-Fluorophenyl)piperidin-4-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CCR5 can inhibit the entry of HIV-1 into host cells, thereby preventing viral replication. Furthermore, 4-(3-Fluorophenyl)piperidin-4-ol has been observed to affect the expression of genes involved in immune response and inflammation .

Molecular Mechanism

At the molecular level, 4-(3-Fluorophenyl)piperidin-4-ol exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit CCR5 is a result of its binding to the receptor’s active site, which blocks the receptor’s interaction with its natural ligands. This inhibition prevents the downstream signaling events necessary for HIV-1 entry into cells. Additionally, 4-(3-Fluorophenyl)piperidin-4-ol may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Fluorophenyl)piperidin-4-ol have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 4-(3-Fluorophenyl)piperidin-4-ol can maintain its inhibitory effects on CCR5 and other targets, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-(3-Fluorophenyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 without causing significant toxicity. At higher doses, some adverse effects have been observed, including potential toxicity to liver and kidney tissues. These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

4-(3-Fluorophenyl)piperidin-4-ol is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion to more water-soluble metabolites for excretion. This metabolic process can influence the compound’s bioavailability and overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, 4-(3-Fluorophenyl)piperidin-4-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions help facilitate the compound’s localization to target sites, such as the CCR5 receptor on immune cells. The distribution of 4-(3-Fluorophenyl)piperidin-4-ol can also be influenced by its lipophilicity, which affects its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of 4-(3-Fluorophenyl)piperidin-4-ol is critical for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with surface receptors like CCR5. Additionally, post-translational modifications and targeting signals may direct 4-(3-Fluorophenyl)piperidin-4-ol to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

特性

IUPAC Name |

4-(3-fluorophenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSVMZMGUSRBJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=CC=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509286 |

Source

|

| Record name | 4-(3-Fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80119-54-6 |

Source

|

| Record name | 4-(3-Fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)

![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)

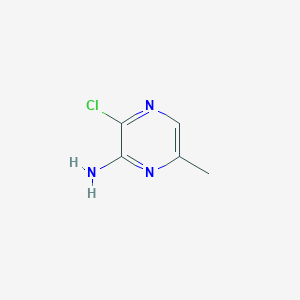

![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)